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The shift towards a bio-based economy has spurred significant research into the microbial
production of dicarboxylic acids (DCAS), valuable platform chemicals traditionally derived from
petrochemicals. This guide provides an in-depth overview of the core principles, key metabolic
pathways, production organisms, and experimental methodologies in this rapidly evolving field.
Quantitative data is summarized for comparative analysis, and detailed protocols for key
experiments are provided to facilitate practical application.

Introduction to Dicarboxylic Acids and their Bio-
production

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups.
They serve as essential monomers for the synthesis of a wide range of polymers, including
polyamides (nylons), polyesters, and polyurethanes, and also find applications in lubricants,
adhesives, and pharmaceuticals.[1][2] The bio-based production of DCAs offers a sustainable
alternative to conventional chemical synthesis, utilizing renewable feedstocks and microbial cell
factories.[3]

Key Microbial Platforms for Dicarboxylic Acid
Production
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A variety of microorganisms have been engineered for the production of different DCAs. The
choice of microbial host is critical and depends on factors such as its native metabolism,
tolerance to substrate and product, and the availability of genetic tools.

Escherichia coli: A well-characterized prokaryotic host, extensively used for the production of
short-chain DCAs like succinic and adipic acid due to its rapid growth and well-established
genetic manipulation tools.[4][5]

e Saccharomyces cerevisiae: A robust eukaryotic yeast with high tolerance to acidic
conditions, making it an attractive host for the production of DCAs like succinic and adipic
acid, as it can simplify downstream processing.[6][7]

e Candida yeasts (e.g., Candida tropicalis): Oleaginous yeasts known for their ability to
metabolize alkanes and fatty acids, making them particularly suitable for the production of
long-chain dicarboxylic acids (LCDAS).[1][8][9]

o Corynebacterium glutamicum: A Gram-positive bacterium traditionally used for amino acid
production, which has also been successfully engineered to produce DCAs like glutaric acid.
[10][11]

Metabolic Pathways for Dicarboxylic Acid
Biosynthesis

Several native and engineered metabolic pathways are exploited for the microbial production of
DCAs. Understanding and manipulating these pathways is central to achieving high titers,
yields, and productivities.

Succinic Acid Production Pathways

Succinic acid is a C4 dicarboxylic acid primarily produced via the reductive branch of the
tricarboxylic acid (TCA) cycle. Key enzymes in this pathway include pyruvate carboxylase,
malate dehydrogenase, and fumarate reductase. In E. coli, the glyoxylate shunt can also
contribute to succinate formation.
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Simplified metabolic pathway for succinic acid production.

Adipic Acid Production Pathways

Adipic acid, a C6 DCA, can be produced through various engineered pathways. One prominent
route in S. cerevisiae involves the conversion of intermediates from the shikimate pathway to
cis,cis-muconic acid, which is then reduced to adipic acid.[7][12] Another strategy is the reverse

adipate degradation pathway.[2]
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Biosynthetic pathway of adipic acid from glucose via muconic acid.

Long-Chain Dicarboxylic Acid (LCDA) Production
Pathway

LCDAs are typically produced in oleaginous yeasts like Candida tropicalis from alkanes or fatty
acids via the w-oxidation pathway. This pathway involves the terminal oxidation of the substrate
by cytochrome P450 monooxygenases, followed by further oxidation to the corresponding
dicarboxylic acid. To enhance production, the competing 3-oxidation pathway is often blocked
through genetic engineering.[1][8][9]
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w-Oxidation pathway for long-chain dicarboxylic acid production.

Quantitative Data on Dicarboxylic Acid Production

The following tables summarize key production metrics for various dicarboxylic acids in
different microbial hosts and fermentation modes. This data allows for a comparative
assessment of the current state-of-the-art in bio-based DCA production.

Table 1: Production of Succinic Acid
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Microorgani Fermentatio . Yield (g/g or Productivity
Titer (g/L) Reference
sm n Mode mol/mol) (g/L/h)
E. coli
Fed-batch 99.2 1.1 g/g 1.3 [13]
AFP111
E. coli KJ134 Batch 71 19/g - [5]
A.
succinogenes  Fed-batch 50 0.79 g/g - [14]
AS-PMF
S. cerevisiae
0.11 mol/mol
Asdh1Asdh2 Shake flask 3.62 - [4]
. . glucose
AidhlAidpl
Table 2: Production of Adipic Acid
Microorgani Fermentatio ) ] Productivity
Titer (g/L) Yield (g/g) Reference
sm n Mode (g/L/h)
S. cerevisiae
] Fed-batch 0.01009 - - [2][7]
(engineered)
P.
38.8
occidentalis ]
) Fed-batch (muconic 0.134 0.511 [6]
(for muconic .
) acid)
acid)
Table 3: Production of Glutaric Acid
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Microorgani Fermentatio Productivity

Titer (g/L Yield (g/ Reference
sm n Mode (alL) (gla) (g/L/h)
C.
glutamicum Fed-batch 105.3 0.54 1.53 [11][15]

(engineered)

C.
glutamicum Fed-batch 90 0.70 mol/mol 1.8 [16]

(engineered)

E. coli LQ-1 Fed-batch 53.7 0.64 mol/mol - [16]

Table 4: Production of Long-Chain Dicarboxylic Acids (LCDAS)
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Dicarbox Microorg Fermenta . ] Productiv  Referenc
. . . . Titer (g/L) Yield (%) .
ylic Acid anism tion Mode ity (g/L/h) e
C.
Dodecane o
o ) tropicalis
dioic acid ] Fed-batch 140 - [17]
(engineere
(C12)
d)
C.
Tetradecan o
o ] tropicalis
edioic acid ) Fed-batch 210 - [17]
(engineere
(C14)
d)
C.
Hexadecan o
o ] tropicalis
edioic acid ] - - - -
(engineere
(C16)
d)
C.
Octadecan o
o ) tropicalis
edioic acid ] Fed-batch 100 - [17]
(engineere
(C18)
d)
C.
Sebacic tropicalis >98
) ) Fed-batch 98.3 0.57 [18][19]
acid (C10) (engineere (molar)
d)
Dodecane c
dioic acid o Fed-batch 66 - [20]
tropicalis
(C12)

Experimental Protocols

This section provides detailed methodologies for key experiments in the bio-based production
of dicarboxylic acids.

Gene Disruption in Saccharomyces cerevisiae
(Example: URA3 marker)
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This protocol describes a common method for gene deletion in S. cerevisiae using a selectable
marker, which is a fundamental technique in metabolic engineering.[21]

Materials:

Yeast strain for transformation

Disruption cassette (e.g., URA3 marker flanked by homologous regions to the target gene)

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

Transformation reagent (e.g., LIAC/PEG method)

Selective medium (e.g., synthetic complete medium lacking uracil)
Procedure:
e Prepare Yeast Competent Cells:

o Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight
at 30°C with shaking.

o Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an
OD600 of 0.6-1.0.

o Harvest the cells by centrifugation and wash with sterile water.

o Resuspend the cells in the transformation reagent.
e Transformation:

o Add the disruption cassette DNA to the competent cell suspension.

o Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-25 minutes.
e Selection:

o Plate the transformed cells onto the selective medium.
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o Incubate at 30°C for 2-4 days until colonies appeatr.

o Verification:

o Confirm the gene disruption in the selected colonies by colony PCR or Southern blotting.

Fed-Batch Fermentation of E. coli for Dicarboxylic Acid
Production

This protocol outlines a general procedure for high-density fed-batch fermentation of E. coli to
produce dicarboxylic acids. Specific parameters will vary depending on the strain and the target
product.

Materials:

Engineered E. coli strain
e Seed culture medium (e.g., LB broth)
e Batch fermentation medium (defined mineral salt medium with glucose)
e Feeding medium (concentrated glucose and nutrient solution)
» Bioreactor with pH, temperature, and dissolved oxygen (DO) control
o Base (e.g., NH40H) for pH control
Procedure:
¢ Inoculum Preparation:
o Inoculate a single colony into seed culture medium and grow overnight at 37°C.
e Batch Phase:
o Inoculate the bioreactor containing the batch medium with the seed culture.

o Maintain the temperature at 37°C and the pH at a setpoint (e.g., 7.0) by the automated
addition of base.
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o Control the DO level at a setpoint (e.g., 30% of air saturation) by adjusting the agitation
speed and airflow rate.

o The batch phase continues until the initial glucose is depleted, often indicated by a sharp
increase in DO.

o Fed-Batch Phase:

o Initiate the feeding of the concentrated glucose solution. The feeding strategy can be
exponential to maintain a constant specific growth rate or a constant feed rate.

o Continue to control temperature, pH, and DO.
o If applicable, induce the expression of production pathway genes at a specific cell density.
e Harvesting and Analysis:

o The fermentation is terminated when the desired product concentration is reached or
when productivity declines.

o Samples are taken throughout the fermentation to monitor cell growth (OD600), substrate
consumption, and product formation (e.g., by HPLC).

Purification of Succinic Acid from Fermentation Broth
by Crystallization

This protocol describes a common method for the recovery and purification of succinic acid
from a fermentation broth.[22][23]

Materials:

Fermentation broth containing succinic acid

Sulfuric acid (H2S04)

Activated carbon (optional, for decolorization)

Filtration apparatus
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o Crystallization vessel with temperature control
Procedure:
e Cell Removal:

o Remove microbial cells and other solids from the fermentation broth by centrifugation or
microfiltration.

 Acidification and Crystallization:

o Adjust the pH of the clarified broth to approximately 2.0 with sulfuric acid to convert the
succinate salt to succinic acid.

o Cool the acidified broth to a low temperature (e.g., 4°C) to induce the crystallization of
succinic acid.

» Decolorization (Optional):

o If the solution is colored, it can be treated with activated carbon before or after
crystallization to remove pigments.

e Crystal Recovery and Washing:

o Collect the succinic acid crystals by filtration.

o Wash the crystals with cold, acidified water to remove impurities.
e Drying:

o Dry the purified succinic acid crystals under vacuum.

Purification of Long-Chain Dicarboxylic Acids (LCDAS)

The purification of LCDAs often involves a multi-step process due to their lower solubility in
agueous solutions.[1][3]

Materials:
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Fermentation broth containing LCDAs

Acid (e.g., HCl or H2S0O4) and Base (e.g., NaOH)

Filtration and centrifugation equipment

Crystallization vessel

Procedure:

Primary Filtration:

o Subiject the fermentation broth to membrane filtration to remove cells and obtain a clear
filtrate.

Acidification and Crystallization:
o Acidify the filtrate to precipitate the crude LCDA.

o Separate the solid LCDA by filtration or centrifugation.

Dissolution and Secondary Filtration:

o Dissolve the crude LCDA in water by adding a base to form a salt solution.

o Perform a second membrane filtration to remove any remaining impurities.

Recrystallization:
o Acidify the purified salt solution to recrystallize the LCDA.
o Collect the purified crystals by filtration, wash with water, and dry.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows in the development of a microbial strain for
dicarboxylic acid production and the downstream purification process.
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Workflow for microbial strain development for DCA production.
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General workflow for the purification of dicarboxylic acids.
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Conclusion

The bio-based production of dicarboxylic acids is a promising and rapidly advancing field.
Through metabolic engineering and process optimization, microbial cell factories are becoming
increasingly efficient at converting renewable feedstocks into valuable chemical building blocks.
This guide has provided a comprehensive overview of the key technologies and
methodologies, offering a valuable resource for researchers and professionals working to
advance the sustainable production of chemicals. Further research will continue to focus on
discovering and engineering novel pathways, improving strain robustness, and developing
more efficient downstream processing technologies to enhance the economic viability of bio-
based DCAs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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